molecular formula C12H7F3O2S B6384069 5-(2-Formylthiophen-4-yl)-3-trifluoromethylphenol, 95% CAS No. 1261978-22-6

5-(2-Formylthiophen-4-yl)-3-trifluoromethylphenol, 95%

Cat. No. B6384069
CAS RN: 1261978-22-6
M. Wt: 272.24 g/mol
InChI Key: ZIVJKZFXXCFLCF-UHFFFAOYSA-N
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Description

5-(2-Formylthiophen-4-yl)-3-trifluoromethylphenol, 95% (also known as 5-F3T) is a synthetic compound that has been used in scientific research for its beneficial properties. It is a highly water-soluble compound and has been found to have a range of unique properties that make it an attractive research material. 5-F3T has been studied for its potential applications in the fields of biochemistry, physiology, and pharmacology.

Scientific Research Applications

5-F3T has been studied for its potential applications in the fields of biochemistry, physiology, and pharmacology. It has been used as a model compound to study the structure-activity relationships of drugs and to understand their mechanisms of action. It has also been used to study the effects of various drugs on the brain, as well as to investigate the effects of drugs on the cardiovascular system. In addition, 5-F3T has been used as a tool to investigate the effects of drugs on the body’s immune system.

Mechanism of Action

The exact mechanism of action of 5-F3T is still being studied. However, it is believed that it binds to certain receptors in the body, which triggers a cascade of biochemical reactions. These reactions can then lead to changes in the body’s physiology, such as the release of hormones or neurotransmitters.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-F3T have been studied in a number of animal models. It has been found to increase the release of certain hormones, such as cortisol and adrenaline, as well as to increase blood pressure and heart rate. In addition, 5-F3T has been found to have a calming effect on the nervous system, which can be beneficial in reducing stress and anxiety.

Advantages and Limitations for Lab Experiments

The advantages of using 5-F3T for research purposes include its high water solubility, its relatively low cost, and its ability to be synthesized in the lab. The main limitation of using 5-F3T for research is that its exact mechanism of action is still not fully understood.

Future Directions

The potential future directions for research on 5-F3T include further investigations into its mechanism of action, its effects on different organs and tissues, and its potential applications in drug development. In addition, further studies are needed to understand the effects of 5-F3T on the immune system, as well as its potential use as an anti-inflammatory agent. Finally, it is important to investigate the potential side effects of 5-F3T, as well as its long-term safety.

Synthesis Methods

The synthesis of 5-F3T can be achieved through the reaction of 4-formylthiophenol and trifluoromethylbenzene in the presence of a base catalyst. The reaction is carried out at room temperature and can be completed in a few hours. The yield of the product is typically around 95%, which makes it an ideal material for research purposes.

properties

IUPAC Name

4-[3-hydroxy-5-(trifluoromethyl)phenyl]thiophene-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F3O2S/c13-12(14,15)9-1-7(2-10(17)4-9)8-3-11(5-16)18-6-8/h1-6,17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIVJKZFXXCFLCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)O)C2=CSC(=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80686568
Record name 4-[3-Hydroxy-5-(trifluoromethyl)phenyl]thiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80686568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[3-Hydroxy-5-(trifluoromethyl)phenyl]thiophene-2-carbaldehyde

CAS RN

1261978-22-6
Record name 4-[3-Hydroxy-5-(trifluoromethyl)phenyl]thiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80686568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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